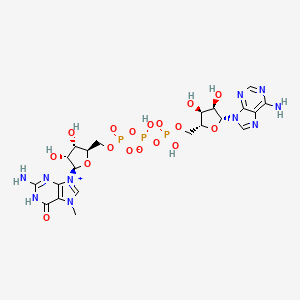
N7-methyl-Guanosine-5'-triphosphate-5'-Adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine is a dinucleotide cap analog used in various biochemical and molecular biology applications. This compound is particularly significant in the study of RNA transcription and translation processes. It is known for its role in stabilizing RNA molecules and enhancing their translational efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine can be synthesized through the alkylation of guanosine at the N7 position using appropriate alkyl iodide, bromide, or chloride under mild conditions . The reaction typically involves the use of protecting groups to ensure selective methylation and subsequent deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine involves large-scale synthesis using automated synthesizers and high-throughput purification techniques. The process ensures high purity and yield, making the compound suitable for extensive research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the guanine base, affecting the compound’s stability and function.
Reduction: Although less common, reduction reactions can alter the methyl group, impacting the compound’s properties.
Substitution: Substitution reactions can occur at the phosphate groups, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include various methylated and phosphorylated analogs of N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine, each with distinct biochemical properties and applications.
Scientific Research Applications
N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine is widely used in scientific research, including:
Chemistry: It serves as a model compound for studying nucleotide interactions and modifications.
Biology: The compound is used in in vitro RNA transcription to study RNA stability and translation efficiency.
Mechanism of Action
N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine exerts its effects by mimicking the natural cap structure of eukaryotic mRNA. It binds to the eukaryotic translation initiation factor 4E (eIF4E), facilitating the recruitment of the ribosome and enhancing translation initiation . This interaction stabilizes the RNA molecule and increases its translational efficiency, making it a valuable tool in RNA research and therapeutic development.
Comparison with Similar Compounds
Similar Compounds
N7-methyl-Guanosine-5’-triphosphate-5’-Guanosine: Another cap analog used in RNA research.
N7-methyl-Guanosine-5’-triphosphate: A simpler analog used to study mRNA cap structures.
Uniqueness
N7-methyl-Guanosine-5’-triphosphate-5’-Adenosine is unique due to its dual nucleotide structure, which provides enhanced stability and translational efficiency compared to other cap analogs. This makes it particularly useful in applications requiring high-fidelity RNA transcription and translation.
Properties
Molecular Formula |
C21H29N10O17P3 |
|---|---|
Molecular Weight |
786.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C21H29N10O17P3/c1-29-6-31(17-10(29)18(36)28-21(23)27-17)20-14(35)12(33)8(46-20)3-44-50(39,40)48-51(41,42)47-49(37,38)43-2-7-11(32)13(34)19(45-7)30-5-26-9-15(22)24-4-25-16(9)30/h4-8,11-14,19-20,32-35H,2-3H2,1H3,(H7-,22,23,24,25,27,28,36,37,38,39,40,41,42)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI Key |
QQOHNVHGNZYSBP-XPWFQUROSA-N |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


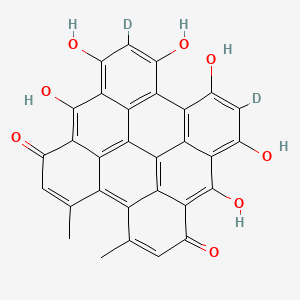

![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)
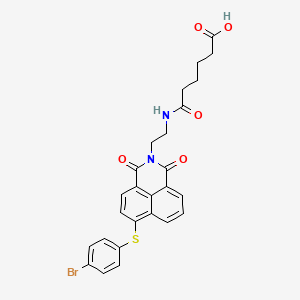
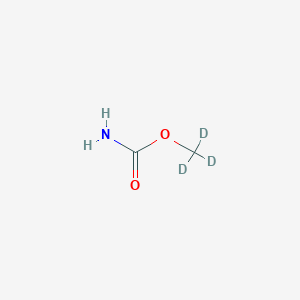
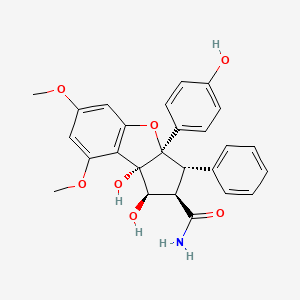

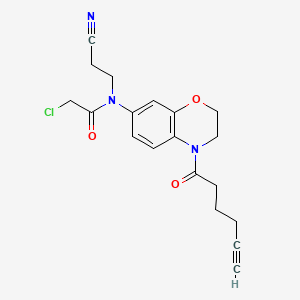
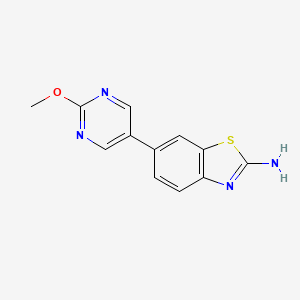
![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4S,7S,9S,10S,13R,15S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12421588.png)
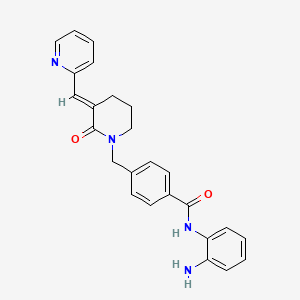

![4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate](/img/structure/B12421601.png)

